2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine
Overview
Description
2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine is a heterocyclic compound that features both a pyrazole and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine typically involves the formation of the pyrazole and benzoxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, while the benzoxazole ring can be formed through the condensation of o-aminophenol with a carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or benzoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts or specific temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-pyrazol-4-yl)morpholine
- 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
What sets 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine apart from similar compounds is its unique combination of the pyrazole and benzoxazole rings. This dual functionality provides a versatile scaffold for further chemical modifications, enhancing its potential for diverse applications in various fields .
Biological Activity
2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis methods, and relevant research findings.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving controlled conditions to optimize yields. Common solvents used include dimethyl sulfoxide (DMSO) and dichloromethane. The reaction typically requires specific catalysts, such as palladium for coupling reactions involving aryl halides.
The compound primarily interacts with biological targets such as enzymes and receptors involved in cellular pathways. Research indicates that similar compounds can inhibit certain enzymes linked to metabolic pathways, potentially increasing cellular levels of nicotinamide adenine dinucleotide (NAD+), which is vital for energy metabolism and cell signaling .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, indicating its potential as a novel antibiotic agent. For instance, compounds with similar structures have demonstrated significant activity against resistant strains of bacteria .
Anticancer Properties
In vitro studies have evaluated the anticancer effects of this compound on different cancer cell lines. The compound exhibited cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving apoptosis and cell cycle arrest at the G1/S phase . The IC50 values for these effects are reported in the micromolar range, suggesting a potent action compared to standard chemotherapeutic agents.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various benzoxazole derivatives, including this compound. The results indicated that this compound had an MIC (Minimum Inhibitory Concentration) value of approximately 392.46 μg/mL against several bacterial strains such as Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, the compound was tested on MCF-7 breast cancer cells. The results showed a significant dose-dependent increase in apoptosis rates, confirming its potential as an anti-proliferative agent. Further computational studies provided insights into the molecular interactions responsible for its anticancer activity .
Summary Table of Biological Activities
Activity Type | Target | IC50 Value | Notes |
---|---|---|---|
Antimicrobial | Various Bacteria | ~392.46 μg/mL | Effective against resistant strains |
Anticancer | MCF-7 Cells | Micromolar range | Induces apoptosis and inhibits proliferation |
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,3-benzoxazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-15-6-7(5-13-15)11-14-9-3-2-8(12)4-10(9)16-11/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWXXAAJPYFBMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=C(O2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.